molecular formula C18H16Cl2N4O2 B2625845 G150

G150

Cat. No.: B2625845
M. Wt: 391.2 g/mol
InChI Key: VVUOUIPXYFIWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

G150 is a highly selective inhibitor of human cyclic GMP-AMP synthase (h-cGAS). It has an IC50 value of 10.2 nanomolar, making it a potent compound for research purposes. This compound is known for its ability to repress double-stranded DNA-triggered interferon expression, which makes it valuable in the study of inflammatory responses .

Scientific Research Applications

G150 has a wide range of scientific research applications, including:

Future Directions

Future research could focus on further elucidating the mechanism of action of this compound, as well as exploring its potential therapeutic applications. For example, given its interaction with the TRPV4 channel , it could be interesting to investigate its potential role in pain management.

Biochemical Analysis

Biochemical Properties

The compound 1-[9-(6-aminopyridin-3-yl)-6,7-dichloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-2-hydroxyethan-1-one interacts with the human cyclic GMP-AMP synthase (cGAS), an enzyme that plays a crucial role in innate immunity . The compound binds to the ATP- and GTP-binding active site of cGAS , inhibiting its activity and thus modulating the immune response .

Cellular Effects

In cellular contexts, 1-[9-(6-aminopyridin-3-yl)-6,7-dichloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-2-hydroxyethan-1-one has been shown to inhibit dsDNA-induced IFNB1/CXCL10 transcription in THP1 cells and primary human macrophages . This suggests that the compound can modulate cellular responses to dsDNA, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 1-[9-(6-aminopyridin-3-yl)-6,7-dichloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-2-hydroxyethan-1-one involves binding to the ATP- and GTP-binding active site of cGAS . This binding inhibits the activity of cGAS, preventing it from producing the second messenger cyclic GMP-AMP (cGAMP) in response to the presence of dsDNA . This inhibition can modulate immune responses by reducing the production of IFNB1 and CXCL10 .

Metabolic Pathways

As it is known to interact with cGAS , it may be involved in the cGAS-STING pathway, which plays a key role in innate immunity

Subcellular Localization

As it is known to interact with cGAS , it may be localized to the cytosol, where cGAS is typically found

Chemical Reactions Analysis

Types of Reactions

G150 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of G150

This compound stands out due to its high selectivity and potency as an inhibitor of human cyclic GMP-AMP synthase. Its ability to effectively repress double-stranded DNA-triggered interferon expression makes it a valuable tool in the study of inflammatory responses and the development of new therapeutic agents .

Properties

IUPAC Name

1-[9-(6-aminopyridin-3-yl)-6,7-dichloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-hydroxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2/c19-12-5-10(9-1-2-14(21)22-6-9)16-11-7-24(15(26)8-25)4-3-13(11)23-18(16)17(12)20/h1-2,5-6,23,25H,3-4,7-8H2,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUOUIPXYFIWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C2C(=CC(=C3Cl)Cl)C4=CN=C(C=C4)N)C(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.